molecular formula C11H5Cl3N2O3S B13864799 5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid

5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid

Katalognummer: B13864799
Molekulargewicht: 351.6 g/mol
InChI-Schlüssel: JNZFDXXPYSRCOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a thiazole ring and a trichlorobenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with thiazole derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trichlorobenzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Oxidized thiazole compounds.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acid and amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trichlorobenzoyl chloride: A precursor in the synthesis of 5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to the presence of both the trichlorobenzoyl group and the thiazole ring, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C11H5Cl3N2O3S

Molekulargewicht

351.6 g/mol

IUPAC-Name

5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H5Cl3N2O3S/c12-4-1-5(13)7(6(14)2-4)9(17)16-10-8(11(18)19)15-3-20-10/h1-3H,(H,16,17)(H,18,19)

InChI-Schlüssel

JNZFDXXPYSRCOY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)C(=O)NC2=C(N=CS2)C(=O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.